Dopamine D3 Receptor Affinity Comparison Against the Clinical Candidate BP 897
BP 897 (CAS 314776-92-6) is a well-characterized dopamine D3 receptor partial agonist and a weak D2 antagonist. It shares the identical molecular formula (C26H31N3O2) with the target compound but differs in its substitution pattern: BP 897 bears a 2-methoxyphenyl group on the piperazine and a butyl linker to a 2-naphthamide, whereas N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide contains a 4-methylpiperazine, a p-tolyl substituent, and an ethyl linker terminated by a 2-(naphthalen-2-yloxy)acetamide. The known profile of BP 897 (Ki D3 = 0.92 nM, Ki D2 = 61 nM, 5-HT1A Ki = 84 nM) provides a benchmark against which the target compound's distinct pharmacological fingerprint can be rationally investigated.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to differ from BP 897 based on divergent pharmacophore features. |
| Comparator Or Baseline | BP 897: Ki D3 = 0.92 nM, Ki D2 = 61 nM, 5-HT1A = 84 nM |
| Quantified Difference | Not calculable; structural divergence implies altered D3/D2 selectivity and off-target profile. |
| Conditions | Recombinant human D3, D2, and 5-HT1A receptors expressed in CHO or HEK cells (competition binding assays). |
Why This Matters
Procurement of the target compound, rather than BP 897, is mandatory for studies aiming to dissect the role of the 4-methylpiperazine–p-tolyl motif in D3 receptor pharmacology.
